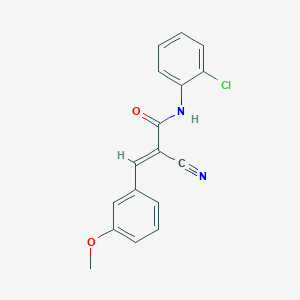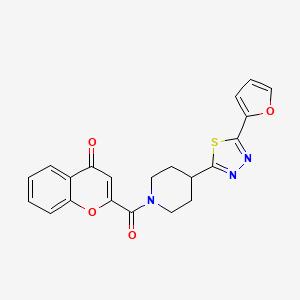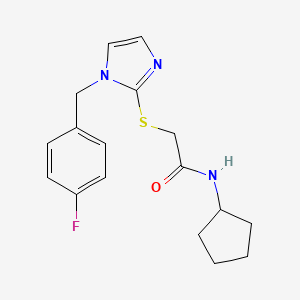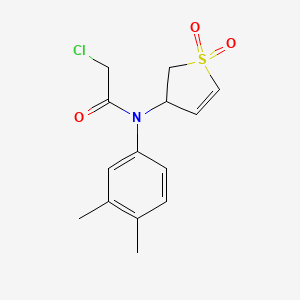![molecular formula C14H16N2O2S B2761852 Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 886499-53-2](/img/structure/B2761852.png)
Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives, including Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate, have been recognized for their antimicrobial properties. These compounds can be synthesized and modified to enhance their efficacy against various bacterial and fungal pathogens . The structural feature of the thiazole moiety is crucial in the design of new antimicrobial agents, potentially leading to the development of novel antibiotics.
Anticancer Properties
Thiazoles are also known for their anticancer activities. Modifications at different positions of the thiazole-based compounds have yielded molecules with potent antitumor properties. These compounds have been studied for their effectiveness in inhibiting the growth of various cancer cell lines, making them valuable in cancer research and drug development .
Antidiabetic Effects
The thiazole core is present in several antidiabetic drugs. Research into thiazole derivatives like Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate could lead to the discovery of new therapeutic agents that can be used to manage diabetes by targeting different pathways involved in glucose metabolism .
Anti-Alzheimer’s Activity
Thiazole derivatives have shown promise in the treatment of neurodegenerative diseases such as Alzheimer’s. Their ability to interact with biological targets relevant to Alzheimer’s disease makes them interesting candidates for further study and potential drug development .
Antioxidant Potential
Some thiazole derivatives have demonstrated significant antioxidant properties, which are essential in protecting cells from oxidative stress. This property is particularly important in the context of chronic diseases and aging, where oxidative damage plays a significant role .
Agrochemical Applications
Thiazole compounds have applications in the agrochemical industry as well. They can be used in the synthesis of herbicides, fungicides, and insecticides, contributing to the protection of crops and improving agricultural productivity .
Photographic Sensitizers
Due to their unique chemical properties, thiazole derivatives are used as sensitizers in the photographic industry. They play a role in the formation of images on photographic films, enhancing the quality and stability of the photographs .
Industrial Applications
In the industrial sector, thiazole derivatives are utilized in the vulcanization of rubber, as dyes, pigments, and catalysts. Their versatility in chemical reactions makes them valuable for various manufacturing processes .
Propiedades
IUPAC Name |
ethyl 2-[2-(4-methylanilino)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-3-18-13(17)8-12-9-19-14(16-12)15-11-6-4-10(2)5-7-11/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIWASNJZQPRHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-{2-[(4-methylphenyl)amino]-1,3-thiazol-4-yl}acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(chloromethyl)-1,3-thiazol-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2761772.png)
![4-(4-methoxybenzyl)-5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2761773.png)



![4-(2-((2-(2-Fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2761778.png)
![6-Hexyl-7-hydroxy-3-[5-(4-nitro-phenyl)-[1,3,4]oxadiazol-2-yl]-chromen-2-one](/img/structure/B2761780.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-2-chlorobenzamide](/img/structure/B2761781.png)

![(2E)-8-ethoxy-2-[(3-nitrobenzoyl)hydrazinylidene]chromene-3-carboxamide](/img/structure/B2761787.png)


![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2761791.png)
![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)